molecular formula C27H31Br2ClN4O3 B13408017 Lonafarnib metabolite A CAS No. 817202-01-0

Lonafarnib metabolite A

Cat. No.: B13408017
CAS No.: 817202-01-0
M. Wt: 654.8 g/mol
InChI Key: VBSBBUQCVIVHQU-HLWXRLHASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lonafarnib metabolite A involves the oxidation of lonafarnib. This process is typically carried out using human liver microsomes, which contain cytochrome P450 enzymes responsible for the oxidative metabolism . The reaction conditions include incubation of lonafarnib with human liver microsomes under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound is not commonly practiced due to its nature as a metabolite rather than a primary therapeutic agent. the production of lonafarnib itself involves complex organic synthesis techniques, including multiple steps of chemical reactions and purification processes .

Chemical Reactions Analysis

Types of Reactions

Lonafarnib metabolite A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the oxidation of lonafarnib is this compound. Other minor oxidative metabolites include M1, M2, and M3 .

Scientific Research Applications

Lonafarnib metabolite A has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lonafarnib metabolite A is unique due to its specific formation as a metabolite of lonafarnib and its role in the metabolic pathway of the drug. Unlike other farnesyltransferase inhibitors, lonafarnib and its metabolites have shown significant efficacy in treating progeroid laminopathies .

Properties

CAS No.

817202-01-0

Molecular Formula

C27H31Br2ClN4O3

Molecular Weight

654.8 g/mol

IUPAC Name

4-[2-[4-[(2R)-6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-oxoethyl]-2-hydroxypiperidine-1-carboxamide

InChI

InChI=1S/C27H31Br2ClN4O3/c28-19-11-18-2-1-17-12-20(30)13-21(29)24(17)25(26(18)32-14-19)16-4-6-33(7-5-16)22(35)9-15-3-8-34(27(31)37)23(36)10-15/h11-16,23,25,36H,1-10H2,(H2,31,37)/t15?,23?,25-/m1/s1

InChI Key

VBSBBUQCVIVHQU-HLWXRLHASA-N

Isomeric SMILES

C1CN(CCC1[C@@H]2C3=C(CCC4=C2N=CC(=C4)Br)C=C(C=C3Br)Cl)C(=O)CC5CCN(C(C5)O)C(=O)N

Canonical SMILES

C1CN(CCC1C2C3=C(CCC4=C2N=CC(=C4)Br)C=C(C=C3Br)Cl)C(=O)CC5CCN(C(C5)O)C(=O)N

Origin of Product

United States

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